

Understanding Binapacryl metabolism and its conversion to dinoseb

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Compound of Interest

Compound Name: *Binapacryl*

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An In-Depth Technical Guide to the Metabolism of **Binapacryl** and its Conversion to Dinoseb

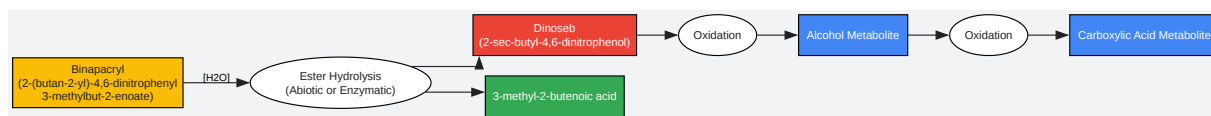
Introduction

Binapacryl is an obsolete contact fungicide and acaricide, chemically defined as a dinitrophenol ester.[1][2] While **binapacryl** itself has low toxicity, its metabolic fate is of significant toxicological concern. The compound is readily metabolized in various biological systems, including mammals, plants, and soil, to its primary metabolite, dinoseb (2-sec-butyl-4,6-dinitrophenol).[3][4] Dinoseb is a highly toxic compound known to act by uncoupling oxidative phosphorylation, which disrupts the formation of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][5] This conversion from the ester prodrug to the toxic free phenol is the critical activation step responsible for the adverse health effects associated with **binapacryl** exposure, which include reproductive toxicity and potential mutagenicity.[1] This guide provides a detailed examination of the metabolic pathway, quantitative data from key studies, and the experimental protocols used to elucidate the biotransformation of **binapacryl** to dinoseb.

Metabolic Pathway

The primary metabolic transformation of **binapacryl** is its hydrolysis into dinoseb and 3-methyl-2-butenic acid. This reaction can occur abiotically in the environment, particularly under basic conditions or through UV light decomposition, and is also efficiently catalyzed by enzymes in biological systems.[1][3] Studies in dogs have proposed a further metabolic pathway for the

resulting dinoseb, which involves oxidation to an alcohol and subsequently to a carboxylic acid derivative.[3]



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Caption: Metabolic pathway of **binapacryl** via hydrolysis to dinoseb and subsequent oxidation.

Quantitative Data

Quantitative analysis from various studies highlights the efficiency of **binapacryl**'s conversion to dinoseb and its persistence in different matrices.

Metabolite Distribution in Mammals

Studies in rats using radiolabelled **binapacryl** demonstrated rapid absorption and metabolism. Following oral administration, the parent compound, **binapacryl**, was not detectable in the portal blood.[6] Instead, its hydrolytic product, dinoseb, was identified as the sole radioactive compound extracted from the blood, indicating that hydrolysis occurs rapidly either before or during absorption through the gut wall.[6]

Analyte	Measurement Time (Hours Post-Administration)	% of Total Radioactivity in Portal Blood
Free Dinoseb (diethyl ether extract)	2, 4, and 6	~15%
Dinoseb (released after HCl hydrolysis)	2, 4, and 6	~20%
Non-extractable Polar Metabolites	2, 4, and 6	~65%
Data sourced from Kunzler et al., 1980, as cited in the 1985 JMPR evaluation. [6]		

Residue Levels in Plants

Supervised field trials have quantified the residues of **binapacryl** and its metabolite dinoseb on various fruits following application. The data shows a logarithmic decline of **binapacryl** over time, while free dinoseb is generally found at or near the limit of detection.[\[3\]](#)

Crop	Application Rate (a.i.)	Pre-Harvest Interval (Days)	Binapacryl Residue (ppm)	Free Dinoseb Residue (ppm)
Nectarine	1.8 kg/ha	0	0.61	<0.02
7	0.24	<0.02		
15	0.09	<0.02		
29	0.04	<0.02		
Nectarine	2.2 kg/ha	0	0.71	<0.02
7	0.52 - 0.54	Not Reported		
15	0.24 - 0.27	Not Reported		
28	0.11 - 0.12	Not Reported		
Apple	0.1%	0	1.1 - 1.2	<0.02
7	0.5 - 0.6	<0.02		
14	0.16 - 0.21	<0.02		
28	0.03 - 0.04	<0.02		

Data sourced
from the 1969
FAO/WHO
evaluation.[3]

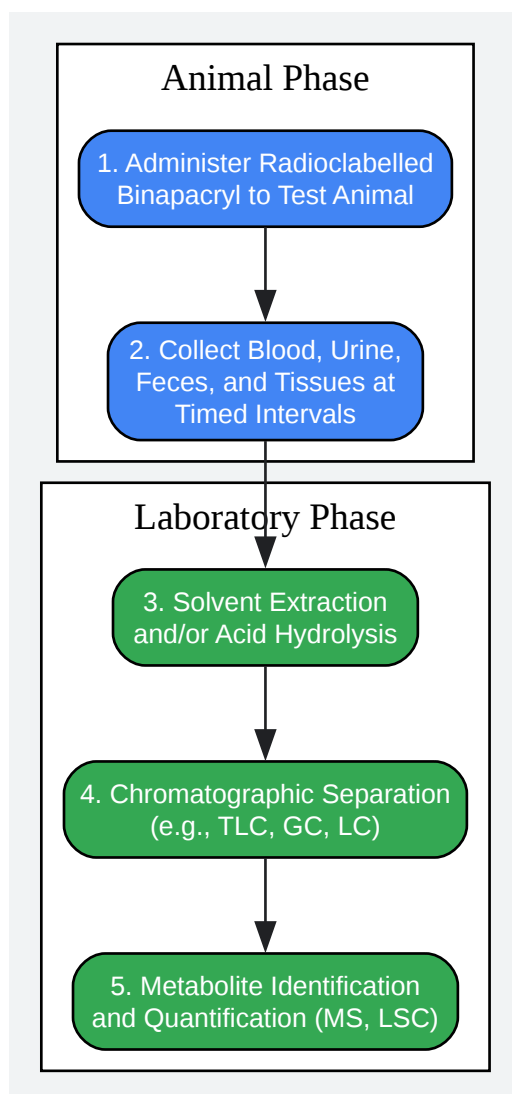
Experimental Protocols

The metabolism of **binapacryl** has been investigated using a combination of in vivo, in vitro, and plant-based studies. These protocols are essential for determining the nature and magnitude of residues for regulatory risk assessment.[7]

In Vivo Animal Metabolism Studies

These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a substance in a living organism.

- **Test System:** Typically conducted in laboratory animals such as rats, dogs, or goats.[3][6][7]
- **Test Substance Administration:** A radiolabelled form of the active ingredient (e.g., ^{14}C -**binapacryl**) is administered to the animals, often orally via gavage or in the diet, at a dose relevant to potential human exposure.[6]
- **Sample Collection:** At predetermined intervals (e.g., 2, 4, 6 hours), biological samples including blood (specifically portal blood to assess initial absorption and metabolism), urine, and feces are collected.[6] At the end of the study, edible tissues and organs are also collected.[7]
- **Extraction and Analysis:** Samples are processed to extract the parent compound and its metabolites. Techniques involve solvent extraction (e.g., with diethyl ether), followed by more aggressive methods like acid hydrolysis to release conjugated metabolites.[6]
- **Quantification and Identification:** The total radioactivity in samples is measured to determine the extent of absorption and excretion. Analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are used to separate, identify, and quantify the parent compound and its metabolites.[3][5]



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Caption: Generalized workflow for an in vivo animal metabolism study.

In Vitro Metabolism Studies

In vitro systems using liver-derived cells or subcellular fractions help to elucidate metabolic pathways and identify the enzymes involved, addressing limitations of in vivo testing.[8][9]

- Test System: Common models include pooled human liver microsomes (pHLM), S9 fractions, or cultured hepatocytes from various species (human, rat, dog).[8][10]
- Incubation: The test substance (**binapacryl**) is incubated with the in vitro system in a buffered solution containing necessary cofactors (e.g., NADPH for cytochrome P450-

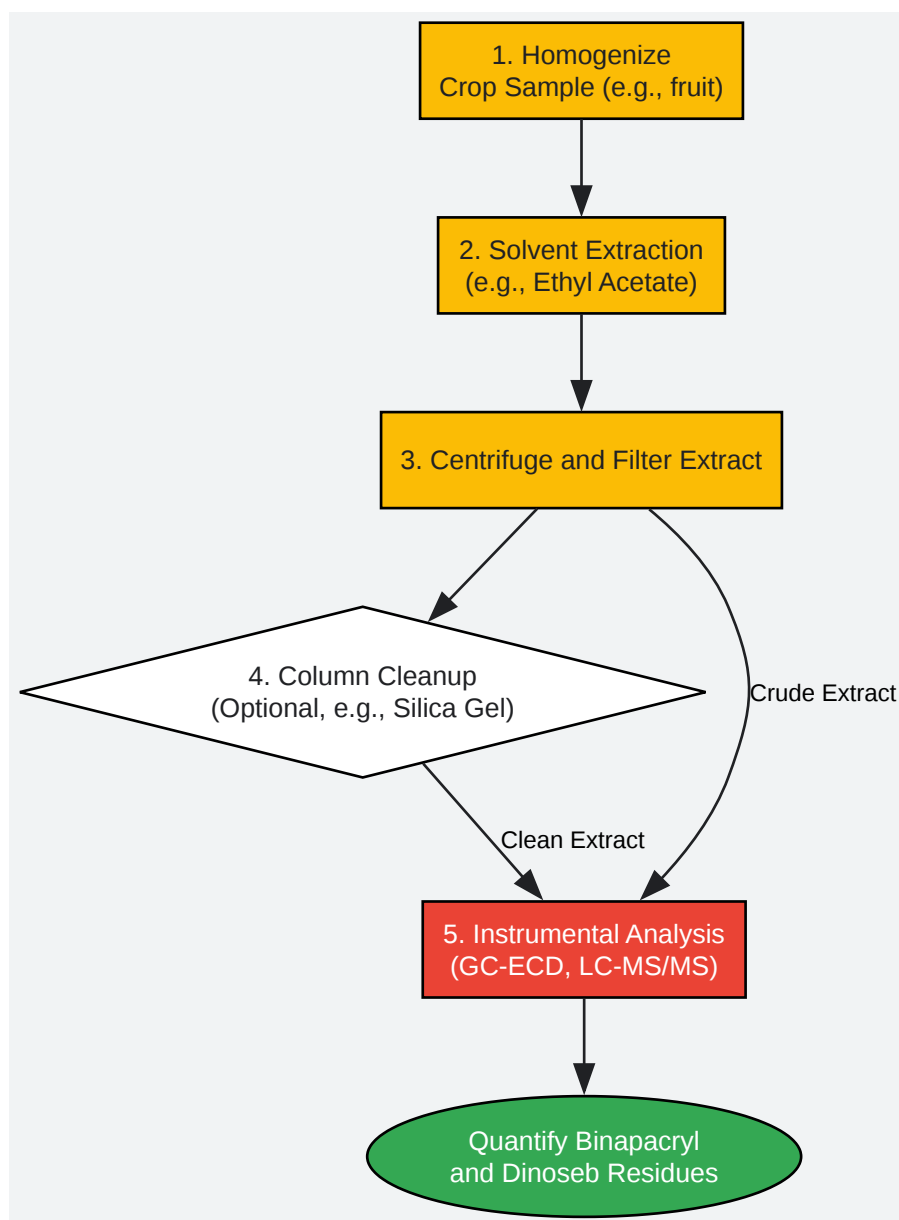
mediated reactions).

- **Sample Processing:** The reaction is stopped at various time points, and the mixture is processed, typically by protein precipitation followed by centrifugation.
- **Analysis:** The supernatant is analyzed using high-sensitivity instrumental methods like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify and quantify the disappearance of the parent compound and the formation of metabolites.[9][11]

Plant Metabolism and Residue Analysis

These studies determine the fate of pesticides in crops and are crucial for setting maximum residue limits (MRLs).

- **Application:** The pesticide, often a radiolabelled formulation, is applied to plants under conditions that simulate real-world agricultural use.[12]
- **Sampling:** Crop samples are collected at various intervals after the final application, corresponding to typical pre-harvest intervals.[3]
- **Sample Preparation:** The sample (e.g., 10g of fruit) is homogenized. A solvent system, such as ethyl acetate or a mixture of hexane, diethyl ether, and dimethylformamide, is used for extraction.[13][14] Sodium sulfate is often added to remove water.[14]
- **Cleanup (Optional):** For complex matrices, a cleanup step may be required to remove interfering co-extractives. This can involve techniques like column chromatography on silica gel.[13]
- **Instrumental Analysis:** The final extract is analyzed to quantify the parent compound and relevant metabolites. Gas Chromatography with an Electron-Capture Detector (GC-ECD) is a classic and sensitive method for **binapacryl**. [13] Modern multi-residue methods utilize Gas or Liquid Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS or LC-MS/MS) for high selectivity and accuracy.[14]



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Caption: Typical experimental workflow for the analysis of **binapacryl** residues in fruit.

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